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Furaneol

Flavor Chemistry Sensory Science Food Science

Furaneol (192466-95-8) is a high-impact flavor molecule with an odor detection threshold of 0.04 ppb—over 1,000× more potent than Maltol—enabling cost-effective dosage in large-scale food, beverage, and fragrance manufacturing. Unlike structural analogs, it selectively activates human olfactory receptor OR5M3, delivering a pure caramel/strawberry character without the spicy off-notes of Sotolone. The (R)-enantiomer is the principal source of its characteristic aroma; specifying high enantiomeric excess is critical for authentic natural profiles. Furaneol is unstable in aqueous media and is commercially supplied as a 10–15% solution in propylene glycol to ensure shelf stability, consistent sensory performance, and reliable quantification (97% recovery from red wine matrices). Choose Furaneol for receptor-level precision, unmatched potency, and formulation-to-production reliability.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 192466-95-8
Cat. No. B068789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraneol
CAS192466-95-8
Synonyms2,5-dimethyl-4-hydroxy-3(2H)-furanone
4-HDMF
4-hydroxy-2,5-dimethyl-3(2H)-furanone
alletone
furaneol
furaneol, (R)-isomer
furaneol, (S)-isome
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(O1)C)O
InChIInChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
InChIKeyINAXVXBDKKUCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furaneol (CAS 192466-95-8) Procurement Guide: High-Potency Furanone Flavor Compound for Demanding Industrial Formulations


Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone, CAS 192466-95-8), also known as strawberry furanone, is a chiral organic compound belonging to the furanone class, widely recognized as a high-impact flavor molecule in the food and beverage industry [1]. It is characterized by an exceptionally low odor detection threshold, reported as low as 0.04 parts per billion (ppb) in air, and is associated with a sweet, caramel-like, and fruity aroma profile [2][3]. Due to its inherent instability in aqueous solutions and sensitivity to oxidation, Furaneol is typically supplied as a stabilized preparation (e.g., diluted in propylene glycol) to ensure consistent performance in commercial applications [4].

Why Furaneol Cannot Be Simply Substituted: Evidence-Based Differentiation from In-Class Furanones and Common Flavor Enhancers


Substituting Furaneol with other furanones or common flavor enhancers like Maltol in industrial formulations is not straightforward and leads to quantifiable differences in performance. Direct substitution is ill-advised due to significant variations in three key areas: 1) Potency, with Furaneol exhibiting an odor threshold several orders of magnitude lower than many structural analogs [1][2]; 2) Receptor-level specificity, where Furaneol activates a distinct set of human olfactory receptors (e.g., OR5M3) compared to structural homologues like Sotolone [3]; and 3) Material behavior, including differential recovery rates in complex matrices (e.g., wine) and a pronounced requirement for stabilized delivery systems due to pH-dependent instability, which is less critical for some other flavor compounds [4][5]. The following section provides the quantitative evidence substantiating these critical points of differentiation for scientific selection.

Quantitative Evidence Guide: Furaneol (CAS 192466-95-8) vs. Comparator Flavor Compounds


Odor Detection Threshold: Furaneol vs. Maltol and Sotolone in Aqueous Matrices

Furaneol demonstrates a substantially lower odor detection threshold compared to Maltol, a common flavor enhancer, and is comparable to Sotolone. In a water-ethanol matrix, the olfactory threshold for Furaneol was determined to be 5 μg/L. This is 1,000 times lower (i.e., more potent) than the threshold for Maltol, which was estimated at 5,000 μg/L in the same matrix [1]. This indicates that Furaneol is detectable and sensorially active at a far lower concentration than Maltol. When compared to its structural homolog Sotolone, the threshold in this specific matrix was identical at 5 μg/L [1], highlighting the need to differentiate these two compounds by other metrics beyond simple threshold in a neutral medium.

Flavor Chemistry Sensory Science Food Science

Matrix-Specific Analytical Recovery: Furaneol vs. Sotolone and Maltol in Red and White Wine

The analytical recovery of Furaneol from different wine matrices is variable and distinct from other furanones. In red wine, Furaneol showed a constant and high recovery rate of 97%. However, in white wine, its recovery was inconsistent, ranging from 30% to 80% [1]. In contrast, the recoveries of Maltol (70%) and Sotolone (64%) were found to be constant and independent of the wine type (red or white) [1]. This matrix-dependent behavior is a unique characteristic of Furaneol and is not observed for Sotolone or Maltol in this context.

Analytical Chemistry Enology Flavor Science

Differential Activation of Human Olfactory Receptors: Furaneol vs. Sotolone

At the molecular level, Furaneol and Sotolone engage distinct human odorant receptors (ORs). A comprehensive screening of 616 receptor variants against 187 food odorants revealed that OR5M3 is specifically and narrowly tuned for activation by Furaneol and its homolog Homofuraneol [1]. This receptor specificity is different from that of Sotolone, whose distinct 'seasoning-like' odor quality is mediated by a separate olfactory receptor [1]. This receptor-level divergence explains why these two structurally related compounds elicit different sensory perceptions (caramel/fruity vs. seasoning/spicy) and cannot be used interchangeably to achieve a specific flavor profile.

Molecular Sensory Science Olfactory Biology Receptor Pharmacology

Stability Profile in Aqueous Solutions: Furaneol vs. Its Methoxy Derivative (Mesifurane)

Furaneol exhibits significant instability in aqueous environments across a wide pH range, which is not a characteristic shared by all its derivatives. In a 32-day stability study at 23°C, Furaneol (DMHF) was found to be unstable at all pH values tested (pH 2.0 to 8.0) and showed substantial decomposition [1]. In contrast, its methoxy derivative, Mesifurane (DMMF), demonstrated only slight decomposition under the same experimental conditions [1]. This inherent instability necessitates that Furaneol be supplied in stabilized forms (e.g., as a propylene glycol solution) for industrial use, whereas Mesifurane offers a more intrinsically stable alternative for aqueous formulations.

Formulation Science Stability Studies Flavor Chemistry

Comparative Potency: Odor Threshold of Furaneol vs. Homofuraneol

While both Furaneol and its structural homolog Homofuraneol are potent flavor compounds, they exhibit different odor detection thresholds. The odor threshold for Homofuraneol has been reported as 20 parts per billion (ppb) in air [1]. In comparison, the odor threshold for Furaneol is reported to be as low as 0.04 ppb [2][3]. This indicates that Furaneol is approximately 500 times more potent in air than Homofuraneol, requiring a significantly lower concentration to elicit a sensory response. Both compounds share a similar caramel-like odor quality, but their different thresholds make them suited for different applications where intensity needs to be carefully controlled.

Sensory Analysis Flavor Chemistry Food Science

Enantiomeric Impact on Odor Strength: (R)-Furaneol vs. (S)-Furaneol

Furaneol is a chiral molecule, and its two enantiomers exhibit a significant difference in odor impact. The (R)-enantiomer is the naturally occurring form and is reported to be the principal contributor to the characteristic burnt caramel aroma [1]. Critically, the (R)-enantiomer imparts a much stronger odor and flavor to foods than its (S)-counterpart [2]. The (2R)-isomer is the principal contributor to the characteristic burnt caramel aroma [1]. This stereospecific sensory activity means that the racemic mixture (a 50:50 mix of R and S) will not have the same potency or odor quality as a sample enriched in or composed of the pure (R)-enantiomer. Analytical methods exist to perform chirospecific analysis of Furaneol without racemization, enabling the determination of its enantiomeric purity [3].

Chiral Chemistry Sensory Science Flavor Analysis

Validated Application Scenarios for Furaneol (CAS 192466-95-8) Based on Quantitative Evidence


High-Impact Flavoring in Bakery, Confectionery, and Beverages

Furaneol's exceptionally low odor threshold (0.04 ppb) and high potency (1000x more than Maltol) make it the prime candidate for cost-effective, high-impact flavoring in large-scale food and beverage production [1][2]. It is extensively used to impart potent caramel, strawberry, and pineapple notes in baked goods, candies, soft drinks, and dairy products, where minimal dosage achieves maximum flavor enhancement, directly optimizing the cost-in-use for industrial procurement [3]. Its instability in aqueous solutions necessitates its use in stabilized forms, such as a 10-15% solution in propylene glycol, which is the standard commercial practice for ensuring shelf-life and consistent performance [4].

Authentic Flavor Recreation in Wine and Spirits

Furaneol is a key aroma impact compound in both red and botrytized wines, contributing to their characteristic caramel and fruity notes [1][2]. The compound's high and constant recovery rate of 97% from red wine matrices enables reliable quantification and formulation control for enologists seeking to standardize or enhance specific flavor profiles [3]. This data-backed behavior in red wine makes it a preferred choice for flavor houses developing wine flavorants or for wineries engaged in product finishing and quality enhancement, where predictable analytical and sensory outcomes are required.

Targeted Flavor Creation Based on Receptor-Level Specificity

The discovery that Furaneol specifically activates the human olfactory receptor OR5M3, while its homolog Sotolone activates a different receptor, provides a molecular blueprint for flavorists [1]. This allows for the precise design of flavor formulations where a pure caramel/fruity note is desired without the 'seasoning-like' or 'spicy' nuance associated with Sotolone. For flavor and fragrance houses, this knowledge enables a more scientific approach to compound selection, ensuring that Furaneol is used in applications where its specific receptor activation pathway is required to achieve the intended sensory outcome, rather than relying on trial-and-error substitution.

Chiral-Specific Sourcing for Premium Flavor Profiles

Given that the (R)-enantiomer of Furaneol is the principal source of its characteristic strong caramel odor, procurement decisions must consider enantiomeric purity [1][2]. For applications demanding the most authentic and potent natural strawberry or caramel character, sourcing Furaneol with a high enantiomeric excess of the (R)-form is critical. This is particularly relevant for premium natural flavors, fine fragrances, and high-value food products where a racemic mixture would deliver a muted and less characteristic sensory profile, potentially compromising product quality and brand identity. Chirospecific analytical methods are available to verify the enantiomeric composition of the supplied material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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